2-({[(3Z)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene]methyl}amino)acetic acid
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Description
This compound is a derivative of glycine, where the amino group has been converted into a guanidine . It’s also known as “2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid” or "N -Carbamimidoylglycine" .
Synthesis Analysis
The synthesis of such compounds often involves reactions of amines . For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to yield hydantoins .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a benzopyran ring, a guanidine group, and an acetic acid moiety .Chemical Reactions Analysis
Amines, such as the one in this compound, can participate in various reactions. They can act as nucleophiles in S_N2 type reactions, replacing an α hydrogen with an alkyl group . They can also react with carbonyls to form imines .Scientific Research Applications
Synthetic Methodologies and Compound Development
Innovations in Carbohydrate Chemistry : The study by Gent, Gigg, and Conant (1973) presents an innovative approach in carbohydrate chemistry, specifically highlighting the use of protective groups such as the allyl ether, showcasing the compound's utility in sophisticated organic syntheses (Gent, Gigg, & Conant, 1973).
Heterocyclic Compound Synthesis : Research by Toplak, Svete, Grdadolnik, and Stanovnik (1999) focuses on the synthesis of heterocyclic systems using related compounds, elucidating the compound's role in creating complex molecular architectures with potential pharmaceutical applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Fluorinated Molecule Exploration : The work by Burns and Hagaman (1993) explores fluorinated molecules, including ortho-fluorophenylglycine, demonstrating the compound's utility in designing molecules with enhanced properties for drug development and material science (Burns & Hagaman, 1993).
Antibacterial Compound Synthesis : A study by Kadian, Maste, and Bhat (2012) showcases the synthesis of benzoxazine analogues with notable antibacterial activity, suggesting the compound's potential in contributing to the development of new antibacterial agents (Kadian, Maste, & Bhat, 2012).
Potential Therapeutic Applications
Antitumor Agent Development : Research by Brzozowski, Sa̧czewski, and Sławiński (2008) investigates derivatives of the compound for their antitumor activity, indicating its significance in the search for novel cancer therapies (Brzozowski, Sa̧czewski, & Sławiński, 2008).
Ureido Sugar Derivatives : A study by Piekarska-Bartoszewicz and Tcmeriusz (1993) explores the creation of ureido sugars, derivatives of the compound, showcasing its utility in designing molecules with potential biological activities (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Properties
IUPAC Name |
2-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-10(15)6-13-5-8-11(16)7-3-1-2-4-9(7)18-12(8)17/h1-5,16H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELUVITZKMGTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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